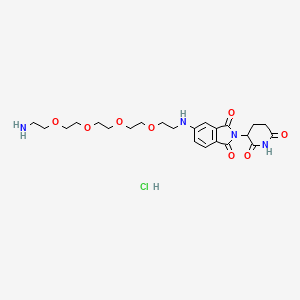

Thalidomide-5-NH-PEG4-NH4 (hydrochloride)

Description

Evolution of Targeted Protein Degradation (TPD) Paradigms in Chemical Biology

Targeted protein degradation has emerged as a powerful tool, hijacking the cell's own machinery for protein disposal, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). broadpharm.com This approach has evolved from early peptide-based molecules to the sophisticated small-molecule degraders used today, offering the potential to target proteins previously considered "undruggable."

Thalidomide (B1683933) and Immunomodulatory Imide Drugs (IMiDs) as Pioneering Molecular Glues for E3 Ligase Recruitment

The story of modern TPD is intrinsically linked to the history of thalidomide and its analogues, known as immunomodulatory imide drugs (IMiDs). Initially marked by tragedy, thalidomide's mechanism of action was later discovered to involve binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. nih.govnih.gov This discovery repositioned thalidomide and IMiDs as "molecular glues," molecules that induce proximity between an E3 ligase and a target protein, leading to the target's ubiquitination and subsequent degradation. nih.gov Research revealed that thalidomide derivatives could recruit specific proteins, such as the transcription factors IKZF1 and IKZF3, to the CRBN E3 ligase for degradation. nih.govnih.gov

Emergence of Proteolysis-Targeting Chimeras (PROTACs) Utilizing Thalidomide-Based Ligands

Building on the molecular glue concept, the development of proteolysis-targeting chimeras (PROTACs) has revolutionized TPD. PROTACs are heterobifunctional molecules comprising a ligand that binds to a POI, a ligand that recruits an E3 ligase, and a chemical linker connecting the two. broadpharm.comprecisepeg.comnih.gov The thalidomide scaffold and its derivatives have become workhorse ligands for recruiting the CRBN E3 ligase in PROTAC design. nih.govresearchgate.net By tethering a thalidomide-based CRBN ligand to a ligand for a specific POI, researchers can effectively hijack the CRL4^CRBN^ complex to tag that POI for destruction by the proteasome. nih.gov

Contextualizing Thalidomide-5-NH-PEG4-NH4 (hydrochloride) within PROTAC Linker Architectures for Research

Within the intricate architecture of a PROTAC molecule, the linker plays a crucial, non-passive role. precisepeg.comnih.gov It is not merely a spacer but a key determinant of the PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase. precisepeg.comnih.gov The compound Thalidomide-5-NH-PEG4-NH4 (hydrochloride) represents a critical building block in the synthesis of PROTACs. medchemexpress.commedchemexpress.com It incorporates the thalidomide-based E3 ligase ligand and a polyethylene (B3416737) glycol (PEG) linker, terminating in an amine group. medchemexpress.combroadpharm.com This pre-functionalized conjugate provides a versatile platform for researchers to attach a ligand for a POI, thereby streamlining the synthesis of novel PROTACs for research and development. The PEG4 component of the linker enhances the water solubility of the resulting PROTAC, a critical factor for its biological activity. biochempeg.comjenkemusa.com

Properties

Molecular Formula |

C23H33ClN4O8 |

|---|---|

Molecular Weight |

529.0 g/mol |

IUPAC Name |

5-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

InChI |

InChI=1S/C23H32N4O8.ClH/c24-5-7-32-9-11-34-13-14-35-12-10-33-8-6-25-16-1-2-17-18(15-16)23(31)27(22(17)30)19-3-4-20(28)26-21(19)29;/h1-2,15,19,25H,3-14,24H2,(H,26,28,29);1H |

InChI Key |

CEHIEVAHUHKGNF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCOCCOCCN.Cl |

Origin of Product |

United States |

Molecular Recognition and Cereblon Crbn E3 Ligase Engagement by Thalidomide Derivatives

Structural Basis of Thalidomide (B1683933) and Derivative Binding to CRBN

The pharmacological activity of thalidomide and its derivatives is initiated by their direct binding to CRBN. rsc.orgrsc.orgnih.gov This interaction occurs within a specific domain of the protein, fundamentally altering its function and triggering a cascade that leads to the degradation of specific target proteins. rsc.orgrsc.org

Thalidomide and its analogs bind to a conserved, hydrophobic pocket located in the C-terminal region of CRBN, a domain aptly named the Thalidomide Binding Domain (TBD). biorxiv.orgnih.govdigitellinc.com The glutarimide (B196013) portion of the thalidomide molecule is essential for this interaction, fitting into the binding site. mdpi.com The binding is stabilized by a network of specific amino acid residues. A key feature of this pocket is a "tri-Trp pocket," which plays a crucial role in accommodating the ligand. rsc.org

| Key CRBN Interacting Residue | Role in Thalidomide Binding | Reference |

| Tyrosine 384 (Y384) | Essential for direct binding; mutation to Alanine (Y384A) removes binding capability. | rsc.orgnih.gov |

| Tryptophan 386 (W386) | Essential for direct binding; mutation to Alanine (W386A) removes binding capability. | rsc.orgnih.gov |

| Valine 388 (V388) | Key residue for the drug-dependent interaction with neosubstrates. | nih.gov |

| "Tri-Trp pocket" | A conserved structural motif forming the hydrophobic binding site for the ligand. | rsc.org |

The binding of a thalidomide derivative to CRBN is not a simple lock-and-key interaction; it induces significant conformational changes in the protein. biorxiv.orgnih.gov In its unbound, or apo state, CRBN exists predominantly in an "open" conformation. biorxiv.orgdigitellinc.com Cryo-electron microscopy (cryo-EM) studies have revealed that upon ligand binding, CRBN undergoes a substantial structural rearrangement into a "closed" conformation. biorxiv.orgnih.govdigitellinc.com

This transition from open to closed is a prerequisite for the stable recruitment of target proteins (neosubstrates). nih.govdigitellinc.com While ligand binding is necessary to trigger this rearrangement, it may not be solely sufficient, as studies have shown that even at saturating concentrations, a population of ligand-bound "open" conformers can still exist. biorxiv.orgnih.gov This suggests that the conversion to the closed state may be a key mechanistic bottleneck and that subsequent allosteric triggers following ligand association are required for the complete conformational shift. biorxiv.orgnih.gov The neosubstrates are only able to associate stably with the closed conformation, highlighting the critical importance of this drug-induced rearrangement for the molecule's efficacy. digitellinc.com

Role of CRBN as a Substrate Receptor in the Cullin-RING Ligase 4 (CRL4CRBN) E3 Ubiquitin Ligase Complex

CRBN does not act in isolation. It functions as a substrate receptor module within a large, multi-protein machine known as the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex. rsc.orgrsc.orgdigitellinc.comnih.gov The primary role of an E3 ubiquitin ligase is to recognize specific proteins and tag them for destruction by the proteasome through a process called ubiquitination. nih.gov CRBN's function is to provide the substrate specificity for this complex, determining which proteins are targeted. nih.govguidetopharmacology.org

The CRL4CRBN complex is assembled from several core components that work in concert. biorxiv.orgnih.govresearchgate.net

| Component | Alias | Function in the Complex | Reference |

| Cullin 4 | CUL4A or CUL4B | Acts as a rigid scaffold protein that organizes the complex. | biorxiv.orgnih.govresearchgate.net |

| DNA damage-binding protein 1 | DDB1 | Functions as an adaptor protein, linking CRBN to the CUL4 scaffold. | biorxiv.orgnih.govresearchgate.net |

| Regulator of Cullins-1 | ROC1 or RBX1 | A RING finger protein that recruits the ubiquitin-conjugating enzyme (E2). | biorxiv.orgnih.govresearchgate.net |

| Cereblon | CRBN | The substrate receptor that binds to target proteins, providing specificity. | rsc.orgdigitellinc.comnih.gov |

Under normal physiological conditions, the CRL4CRBN complex targets endogenous substrates for degradation to maintain cellular homeostasis. guidetopharmacology.orgresearchgate.net The binding of thalidomide derivatives hijacks this machinery, reprogramming its substrate specificity. rsc.orgresearchgate.net

Chemical Design and Synthetic Methodologies for Thalidomide Based Protac Linkers

Design Rationale for Thalidomide (B1683933) as an E3 Ligase Ligand Component in PROTACs

Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase. frontiersin.org CRBN is a substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. nih.govnih.gov The binding of thalidomide and its derivatives to CRBN modulates the ligase's activity, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins. nih.gov This mechanism of action has made thalidomide-based structures attractive candidates for the E3 ligase-recruiting component of PROTACs. medchemexpress.com The use of CRBN ligands is favored in PROTAC design due to their smaller size and more favorable drug-like properties compared to ligands for other E3 ligases like VHL.

Structural Modifications: Researchers have explored various modifications to the thalidomide core to improve its binding to CRBN. These modifications aim to enhance the interactions between the ligand and the protein, thereby increasing the stability of the PROTAC-CRBN complex. nih.gov

Addressing Instability and Solubility: Thalidomide and its derivatives can suffer from structural instability and poor solubility. uwa.edu.aunih.gov Medicinal chemistry efforts have focused on developing novel analogs that mitigate these issues, leading to compounds with better pharmacokinetic properties. uwa.edu.au

Improving Target Selectivity: Modifications to the thalidomide scaffold can also influence the selectivity of the resulting PROTAC for its intended target protein. uwa.edu.au By fine-tuning the structure of the CRBN ligand, it is possible to create PROTACs that preferentially degrade one protein over another.

Table 1: Key Thalidomide Analogs Used in PROTAC Design

| Compound | Key Features | Reference |

| Thalidomide | The original scaffold for CRBN-binding ligands. | |

| Pomalidomide | A thalidomide analog with enhanced potency. | |

| Lenalidomide | Another potent thalidomide analog used in PROTACs. | |

| Thalidomide-5-OH | A derivative used for CRBN recruitment in PROTACs. | dcchemicals.com |

| Thalidomide-4-C3-NH2 | A thalidomide-based cereblon ligand for PROTAC formation. | dcchemicals.com |

Linker Chemistry in Proteolysis-Targeting Chimeras Utilizing Thalidomide-5-NH-PEG4-NH4 (hydrochloride)

Polyethylene (B3416737) glycol (PEG) linkers are frequently used in PROTAC design due to their favorable properties. biochempeg.com

Structural Features: PEG linkers consist of repeating ethylene (B1197577) glycol units. They are synthetically versatile, allowing for the creation of linkers with varying lengths. jenkemusa.combiochempeg.com

Solubility Enhancement: A significant advantage of PEG linkers is their ability to increase the water solubility of the PROTAC molecule. jenkemusa.combiochempeg.comjenkemusa.com This improved solubility can enhance cell permeability and oral absorption. jenkemusa.combiochempeg.com

Conformational Flexibility: PEG linkers are highly flexible, which can be advantageous for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govarxiv.org This flexibility allows the PROTAC to adopt an optimal conformation for productive protein-protein interactions. nih.gov

The specific length of the PEG linker, such as the PEG4 motif in Thalidomide-5-NH-PEG4-NH4 (hydrochloride), is a critical parameter.

Optimal Length: The length of the linker can significantly impact the stability of the ternary complex. nih.govresearchgate.net A linker that is too short may cause steric hindrance, preventing the complex from forming, while a linker that is too long might not effectively bring the target protein and E3 ligase into close enough proximity for efficient ubiquitination. nih.gov Research has shown that there is often an optimal linker length for a given target and E3 ligase pair.

Flexibility and Ternary Complex Dynamics: The flexibility of the PEG4 linker allows for a range of conformations, which can be crucial for the successful formation and stability of the ternary complex. nih.govarxiv.org This conformational adaptability enables the PROTAC to accommodate the specific structural requirements of the binding pockets on both the target protein and CRBN. nih.gov

The characteristics of the linker directly influence the stability of the ternary complex and the subsequent degradation of the target protein.

Linker Length and Stability: Studies have demonstrated that linker length is a key factor in the stability of the ternary complex. researchgate.netnih.gov For some PROTACs, longer linkers lead to more potent degradation, while for others, a shorter linker is more effective. nih.gov This highlights the target-specific nature of optimal linker design.

Degradation Efficiency: Ultimately, the linker's properties dictate the efficiency of target protein degradation. elifesciences.org An optimized linker facilitates the formation of a productive ternary complex, leading to efficient ubiquitination and degradation of the target protein. nih.govelifesciences.org

Table 2: Impact of Linker Properties on PROTAC Bioactivity

| Linker Property | Effect on PROTAC Function | Reference |

| Length | Influences ternary complex stability and degradation efficiency. Optimal length is target-dependent. | nih.govresearchgate.net |

| Flexibility | Allows for conformational adjustments to facilitate ternary complex formation. | nih.govarxiv.org |

| Composition | Affects solubility, cell permeability, and metabolic stability. | nih.govsemanticscholar.org |

| Rigidity | Can enhance stability and improve bioactivity in some cases. | nih.govresearchgate.net |

While flexibility is often beneficial, in some cases, a more rigid linker can enhance PROTAC activity.

Linker Rigidification: Introducing rigid elements, such as cyclic structures, into the linker can improve the metabolic stability of the PROTAC. semanticscholar.org A more rigid linker can also lock the PROTAC into a conformation that is favorable for ternary complex formation, thereby increasing its potency. nih.govresearchgate.net However, excessive rigidification can also be detrimental, potentially hindering the formation of the ternary complex. semanticscholar.org

Other Physicochemical Properties: Beyond length and flexibility, other properties of the linker, such as its hydrophilicity and charge, are important considerations. These factors can influence the PROTAC's solubility, cell permeability, and interactions with the target protein and E3 ligase. nih.gov Careful optimization of these properties is essential for developing effective PROTACs.

Strategic Linker Attachment Points on the Thalidomide Moiety

The point of attachment of the linker to the thalidomide scaffold, known as the exit vector, is a critical determinant of the resulting PROTAC's efficacy and properties. nih.gov

The functionalization of the thalidomide moiety at the C5-position of the phthalimide (B116566) ring is a strategic choice driven by several key factors aimed at optimizing the performance of the resulting PROTAC.

Structural studies of thalidomide and its analogs bound to CRBN reveal that the glutarimide (B196013) ring is essential for binding, fitting into a specific pocket on the protein. nih.govresearchgate.net The phthalimide ring, on the other hand, is more solvent-exposed, making it a suitable location for linker attachment with minimal disruption to the crucial CRBN-ligand interaction. explorationpub.com

Research has shown that modifications at the C5 position can be particularly advantageous. Functionalization at this site has been found to reduce the off-target degradation of certain zinc-finger proteins, a common issue with pomalidomide-based PROTACs. nih.govresearchgate.net By introducing substituents at the C5 position, it is possible to disrupt the formation of ternary complexes with unintended protein targets while preserving the desired interaction with the target of interest. nih.gov This can lead to the development of safer and more specific PROTACs. nih.govresearchgate.net

The choice of the linker exit vector on the thalidomide moiety has a profound impact on the degradation profile of the resulting PROTAC, including its potency and selectivity. nih.govnih.gov Studies comparing different attachment points have provided valuable insights into the structure-activity relationship of thalidomide-based degraders.

While both C4 and C5 positions of the phthalimide ring are commonly used for linker attachment, the specific position can significantly affect the degradation of both the intended target and off-target proteins. nih.govresearchgate.net For instance, in some contexts, attaching the linker at the C4 position has resulted in more hydrolytically stable derivatives compared to C5 attachment. nih.gov However, C5 functionalization has been demonstrated to be effective in minimizing the degradation of neosubstrates like IKZF1, which can be an undesired side effect of thalidomide-based PROTACs. nih.govresearchgate.net

The nature of the linkage itself also plays a critical role. For example, PROTACs with PEG linkers have generally shown higher degradation efficiency for some targets compared to those with alkyl linkers. researchgate.net The length and composition of the linker, in conjunction with the attachment point, determine the spatial arrangement of the PROTAC and its ability to induce a stable and productive ternary complex. nih.gov An improper linker length or attachment point can lead to reduced degradation potency or even a complete loss of activity. nih.gov

| Exit Vector | Linker Type | Target Protein | Observed Effect on Degradation | Reference |

| C5-Position | PEG | Anaplastic Lymphoma Kinase (ALK) | Enhanced potency and minimal off-target degradation. nih.govresearchgate.net | nih.gov, researchgate.net |

| C4-Position | PEG | SHP2 | Inconsequential difference in SHP2 degradation compared to C5. researchgate.net | researchgate.net |

| C5-Position | Alkyl | SHP2 | Lower SHP2 degradation compared to PEG linkers. researchgate.net | researchgate.net |

| C4-Position | Oxy-acetamide | KEAP1 | Susceptible to hydrolysis, leading to reduced degradation over time. researchgate.net | researchgate.net |

This table provides a comparative overview of how different linker exit vectors and types on the thalidomide moiety can influence the degradation of target proteins.

Synthetic Approaches for Thalidomide-5-NH-PEG4-NH4 (hydrochloride) and Analogous Linkers

The synthesis of thalidomide-based PROTAC linkers involves multi-step chemical processes to construct the bifunctional molecule with the desired E3 ligase ligand, linker, and reactive handle for conjugation to the target protein ligand.

The synthesis of thalidomide-conjugate linkers typically begins with a suitably functionalized thalidomide derivative. For C5-functionalization, a common starting material is 5-bromothalidomide, which can be prepared by the condensation of 3-bromophthalic anhydride (B1165640) with the glutarimide ring. frontiersin.org Alternatively, nucleophilic aromatic substitution (SNAr) on 4-fluorothalidomide with a primary amine is a widely used method. nih.gov

Once the linker is attached to the thalidomide moiety, further modifications can be made to introduce the desired functionality at the other end of the linker. This often involves the use of protecting groups to ensure selective reactions. The final step is typically the deprotection of a terminal functional group, such as an amine or a carboxylic acid, which can then be used to couple the thalidomide-linker construct to a ligand for the target protein. thieme-connect.de Solid-phase synthesis has also been developed to streamline the production of thalidomide-based PROTACs, allowing for a more rapid and efficient assembly of these complex molecules. rsc.org

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to improve solubility and cell permeability. biochempeg.com The preparation of amine-terminated PEG linkers for conjugation to molecules like thalidomide can be achieved through several synthetic strategies.

A common method involves the use of commercially available PEG chains with terminal hydroxyl groups. These hydroxyl groups can be converted to a leaving group, such as a tosylate, which can then be displaced by an azide (B81097). Subsequent reduction of the azide yields the desired terminal amine. nih.gov Another approach is the Gabriel synthesis, where a tosylated PEG is reacted with potassium phthalimide, followed by hydrazinolysis to release the primary amine. atlantis-press.com

For the synthesis of a specific linker like the one in Thalidomide-5-NH-PEG4-NH4, a discrete PEG4 (tetraethylene glycol) unit with a terminal amine is required. This can be synthesized by reacting a PEG4 derivative containing a suitable leaving group with an amine source, often using protecting group strategies to ensure the desired mono-functionalization. The resulting amine-terminated PEG linker is then ready for conjugation to the C5 position of the thalidomide scaffold. broadpharm.com

Substrate Selectivity and Specificity in Crbn Mediated Degradation Induced by Thalidomide Derivatives

Identification and Characterization of CRBN Neo-Substrates Modulated by Thalidomide (B1683933) Derivatives

The binding of a thalidomide derivative to CRBN creates a novel interface that allows for the recruitment and subsequent ubiquitination and proteasomal degradation of specific neo-substrates. The identity of these neo-substrates is highly dependent on the chemical structure of the thalidomide derivative.

Ikaros (IKZF1) and Aiolos (IKZF3) Degradation

The lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) were among the first identified neo-substrates of the CRBN-IMiD complex and are crucial for the anti-myeloma activity of drugs like lenalidomide (B1683929) and pomalidomide (B1683931). proxidrugs.denih.govresearchgate.nettandfonline.comtandfonline.comnih.gov These proteins are essential for the survival of multiple myeloma cells. tandfonline.comnih.gov Upon binding of lenalidomide or pomalidomide to CRBN, IKZF1 and IKZF3 are recruited to the CRL4^CRBN^ E3 ubiquitin ligase complex, leading to their ubiquitination and degradation. researchgate.netnih.govresearchgate.net This degradation results in the downregulation of key oncogenes, such as c-Myc and IRF4, and induces apoptosis in myeloma cells. nih.govnih.gov The degradation of Ikaros and Aiolos is a shared feature among several thalidomide derivatives, although the efficiency can vary. nih.govnih.gov For instance, newer generation Cereblon E3 Ligase Modulating Drugs (CELMoDs) like iberdomide (B608038) and mezigdomide (B2442610) exhibit more potent degradation of Ikaros and Aiolos compared to the parent IMiDs. tandfonline.comtandfonline.com

| Compound | Degraded Neo-substrate(s) | Key Findings |

| Lenalidomide | IKZF1, IKZF3, CK1α | Induces degradation of IKZF1 and IKZF3, leading to anti-myeloma effects. Also degrades CK1α, which is relevant in 5q-myelodysplastic syndrome. nih.govnih.govrsc.org |

| Pomalidomide | IKZF1, IKZF3 | More potent than lenalidomide in degrading IKZF1 and IKZF3. nih.govnih.gov |

| Iberdomide | IKZF1, IKZF3 | A CELMoD with enhanced potency for Ikaros and Aiolos degradation. tandfonline.comtandfonline.com |

| Mezigdomide | IKZF1, IKZF3 | A CELMoD with very potent Ikaros and Aiolos degradation activity. tandfonline.com |

Degradation of SALL4 and PLZF/ZBTB16

Subsequent research identified additional neo-substrates, providing insights into the broader biological effects of thalidomide derivatives, including their teratogenicity. One such critical neo-substrate is the transcription factor Sal-like protein 4 (SALL4). nih.govelifesciences.org The degradation of SALL4 is induced by thalidomide and its derivatives and is mechanistically linked to the developmental abnormalities observed with thalidomide use. nih.govelifesciences.orgelifesciences.org

Another key neo-substrate identified is the Promyelocytic Leukemia Zinc Finger (PLZF) protein, also known as ZBTB16. embopress.org PLZF is a transcriptional repressor involved in development and cell differentiation. nih.govgenecards.orgelifesciences.orgwikipedia.org Thalidomide and its metabolite, 5-hydroxythalidomide, induce the degradation of PLZF through the CRBN-dependent pathway. embopress.orgnih.govbiorxiv.org Interestingly, in some model systems like chicken embryos, thalidomide-induced teratogenicity appears to be mediated by the degradation of PLZF, but not SALL4, highlighting species-specific differences in neo-substrate targeting. embopress.orgnih.gov

| Compound | Degraded Neo-substrate(s) | Key Findings |

| Thalidomide | SALL4, PLZF/ZBTB16 | Induces degradation of SALL4, linked to teratogenicity. Also degrades PLZF. nih.govelifesciences.orgembopress.org |

| 5-hydroxythalidomide | SALL4, PLZF/ZBTB16 | A metabolite of thalidomide, also induces degradation of SALL4 and PLZF. embopress.orgnih.gov |

Targeting BCL-2 Family Proteins and Other Inducible Substrates

More recent studies have demonstrated that the neo-substrate repertoire of thalidomide derivatives can be expanded through chemical modification. A notable example is the targeted degradation of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). Specific thalidomide derivatives have been designed to reprogram the binding surface of CRBN to selectively degrade BCL-2. proxidrugs.degenscript.comresearchgate.net This approach offers a promising strategy to overcome resistance to existing BCL-2 inhibitors. genscript.comresearchgate.net These findings underscore the potential to rationally design thalidomide-based degraders for a wide range of therapeutic targets.

Molecular Mechanisms Governing Neo-Substrate Binding to the CRBN-Ligand Complex

The formation of a stable ternary complex between CRBN, the thalidomide derivative, and the neo-substrate is a prerequisite for subsequent ubiquitination and degradation. rsc.org The molecular interactions governing this process are highly specific and rely on the structural compatibility of all three components.

The thalidomide derivative binds to a hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN. nih.govresearchgate.net This binding induces a conformational change in CRBN, creating a new binding surface. tandfonline.com This altered surface, along with the exposed part of the drug, then recruits the neo-substrate.

A common feature of many zinc finger-containing neo-substrates, including Ikaros, Aiolos, and SALL4, is the presence of a specific C2H2 zinc finger domain that acts as a "degron." nih.gov This degron contains a critical glycine (B1666218) residue within a β-hairpin loop that fits into the newly formed pocket on the CRBN-ligand complex. rsc.org The precise interactions are further stabilized by contacts between the neo-substrate and both CRBN and the thalidomide derivative itself. For instance, the amino group of pomalidomide forms a key hydrogen bond with the neo-substrate, enhancing binding affinity. nih.gov

Species-specific differences in both CRBN and the neo-substrates can significantly impact ternary complex formation. For example, a single amino acid difference in CRBN (valine in humans versus isoleucine in mice at position 388) can abrogate the degradation of certain neo-substrates like Ikaros and SALL4 in mice. nih.govelifesciences.org

Strategies for Modulating Neo-Substrate Specificity through Thalidomide Derivative Design

The understanding of the molecular basis of neo-substrate recognition has opened avenues for the rational design of thalidomide derivatives with tailored substrate specificities. acs.orgacs.orgnih.gov The goal is to develop compounds that selectively degrade a desired target protein while sparing others, thereby maximizing therapeutic benefit and minimizing off-target effects.

One key strategy involves modifying the phthalimide (B116566) moiety of the thalidomide scaffold. jst.go.jp This part of the molecule is solvent-exposed upon binding to CRBN and directly interacts with the neo-substrate. By introducing different chemical groups at this position, it is possible to alter the shape and chemical properties of the binding surface, thereby favoring the recruitment of some neo-substrates over others. For example, modifications at the 6-position of the lenalidomide phthalimide ring have been shown to enhance selectivity for IKZF1 over SALL4. researchgate.netjst.go.jp

Another approach is the development of PROTACs. medchemexpress.commedchemexpress.commedchemexpress.comjenkemusa.com In this strategy, a thalidomide derivative is chemically linked, often via a polyethylene (B3416737) glycol (PEG) linker, to a ligand that binds to a specific protein of interest. medchemexpress.commedchemexpress.commedchemexpress.comjenkemusa.com The resulting bifunctional molecule brings the target protein into close proximity with the CRL4^CRBN^ complex, leading to its ubiquitination and degradation. The nature and length of the linker, as well as the specific thalidomide derivative used, can influence the efficiency and selectivity of degradation. jenkemusa.comnih.gov The compound "Thalidomide-5-NH-PEG4-NH4 (hydrochloride)" exemplifies the chemical components used in such a strategy, combining a CRBN-binding element with a linker for attachment to a target-specific ligand. medchemexpress.com By carefully designing these components, it is possible to redirect the degradation machinery towards novel targets that are not endogenous neo-substrates of thalidomide itself. nih.govresearchgate.net

Recent de-novo design approaches, guided by the structural understanding of hydrolyzed thalidomide metabolites, are also being explored to create minimalistic CRBN effectors with novel degradation profiles. acs.orgacs.orgnih.gov These efforts aim to move beyond the traditional thalidomide scaffold to unlock new chemical space for targeted protein degradation. acs.orgnih.gov

Structural and Biophysical Characterization of Ternary Complexes Involving Thalidomide Based Linkers

X-ray Crystallography and Cryo-Electron Microscopy Studies of CRBN-Ligand-Substrate Complexes

High-resolution structural techniques like X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) are indispensable for visualizing the atomic details of ternary complex formation. These methods provide a static yet detailed snapshot of the molecular interactions that drive the assembly of the CRBN-ligand-substrate complex.

Detailed Research Findings: X-ray crystallography has been fundamental in elucidating how thalidomide (B1683933) and its analogs, lenalidomide (B1683929) and pomalidomide (B1683931), bind to CRBN. In 2014, structural studies revealed that the glutarimide (B196013) ring of the IMiD molecule embeds into a hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN, which is characterized by a key tri-tryptophan motif. nih.govrsc.org The phthalimide (B116566) portion of the molecule is solvent-exposed, providing an attachment point for linkers, like the PEG4 chain in Thalidomide-5-NH-PEG4-NH4, without disrupting the crucial interaction with CRBN. nih.govnih.gov

These crystal structures demonstrate that the IMiD does not merely act as a bridge but functions as a "molecular glue," altering the surface of CRBN to create a novel interface for recruiting non-native protein substrates (neosubstrates). rsc.orgresearchgate.net For example, the structure of the CRBN-lenalidomide-IKZF1 complex showed how lenalidomide binding induces a specific surface on CRBN that is complementary to a β-hairpin motif in the Ikaros (IKZF1) transcription factor, leading to its ubiquitination and degradation. nih.gov Similarly, structures of PROTAC-mediated ternary complexes, such as those involving the VHL ligase, have highlighted the importance of productive protein-protein interactions between the target and the E3 ligase, which are facilitated by the linker. nih.gov

Cryo-EM has emerged as a powerful alternative, particularly for large, flexible, or heterogeneous complexes that are difficult to crystallize. nanoimagingservices.com It allows for the structural determination of the entire Cullin-RING ligase (CRL) complex (CRL4^CRBN^) together with the PROTAC and the target protein. nih.gov This provides a more complete picture, showing how the PROTAC orients the target protein relative to the E2 ubiquitin-conjugating enzyme, a critical factor for efficient ubiquitin transfer. nanoimagingservices.comnih.gov While specific high-resolution cryo-EM structures involving the exact Thalidomide-5-NH-PEG4-NH4 linker are not broadly published, the available data on similar systems underscore that the linker's length and flexibility are key determinants in achieving a conformation suitable for degradation. nanoimagingservices.com

Table 1: Representative X-ray Crystallography Data of CRBN-Ligand-Neosubstrate Complexes

| Complex | PDB ID | Resolution (Å) | Key Findings | Reference |

|---|---|---|---|---|

| DDB1-CRBN-Lenalidomide | 4TZ4 | 2.60 | Revealed the tri-tryptophan pocket in CRBN for IMiD binding. | rsc.org |

| DDB1-CRBN-Pomalidomide-IKZF1 | 6H0F | 2.48 | Demonstrated how the IMiD acts as a molecular glue to recruit the neosubstrate IKZF1. | researchgate.net |

| DDB1-CRBN-CC-885-GSPT1 | 5HXB | 2.95 | Showed molecular glue-induced degradation of neosubstrate GSPT1. | nih.gov |

| DDB1ΔB-CRBN-Compound 5-NEK7 | N/A | 2.80 | Identified a novel helical G-loop motif for neosubstrate recognition beyond the typical β-hairpin. | biorxiv.org |

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are cornerstone biophysical techniques for quantifying the binding events that lead to ternary complex formation. They provide critical data on binding affinity (K_D), kinetics (k_on, k_off), and the thermodynamic driving forces (enthalpy, ΔH, and entropy, ΔS) of these interactions. nih.govnih.govyoutube.com

Detailed Research Findings: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. nih.govyoutube.com For a PROTAC system, ITC can be used to measure:

The binary affinity of the PROTAC for the target protein.

The binary affinity of the PROTAC (via its thalidomide head) for CRBN.

The affinity of one protein to the pre-formed binary complex of the PROTAC and the other protein.

By comparing the binding affinity in the second and third steps, one can calculate the cooperativity (α) of the system. Cooperativity is a measure of how the binding of the first protein influences the binding of the second. Positive cooperativity (α > 1) indicates that the ternary complex is more stable than the individual binary complexes combined, a highly desirable feature for potent degraders. acs.org Studies on various PROTACs have shown that cooperativity can range from positive to negative, and it is not always a prerequisite for effective degradation. pnas.orgnih.gov

SPR is a label-free, real-time technique that measures changes in refractive index at a sensor surface as molecules bind and dissociate. acs.org It is highly sensitive and provides kinetic data (association and dissociation rates) in addition to affinity. In a typical PROTAC experiment, one protein (e.g., CRBN) is immobilized on the sensor chip, and the binding of the PROTAC is measured. Then, the experiment is repeated by flowing the PROTAC pre-mixed with the target protein over the chip. An increase in binding signal or a slower dissociation rate indicates the formation of a stable ternary complex on the surface. acs.org SPR has been used extensively to show that linker length and composition are critical for achieving stable ternary complexes and that even small changes can significantly alter binding kinetics and cooperativity. pnas.orgnih.gov

Table 2: Representative Biophysical Data for PROTAC-Mediated Ternary Complex Formation

| System | Technique | Parameter | Value | Key Finding | Reference |

|---|---|---|---|---|---|

| BTK-PROTAC-CRBN | SPR | K_D (PROTAC to CRBN) | ~1-10 µM | Demonstrated potent degradation in the absence of significant positive cooperativity. | pnas.orgnih.gov |

| Brd4BD2-MZ1-VHL | ITC | K_D (MZ1 to VHL) | 66 nM | Showcased a system with positive cooperativity, validating ITC for ternary complex analysis. | nih.gov |

| PPM1D-BRD-5110-CRBN | SPR | K_D (BRD-5110 to CRBN) | ~3 µM | Highlighted challenges with weak CRBN binders and the "hook effect" in biophysical assays. | nih.gov |

| Brd4-dBET1-CRBN | AlphaScreen | Ternary Complex EC50 | ~100 nM | Quantified ternary complex formation in a homogenous assay format. | revvity.com |

Fluorescence Polarization (FP) and AlphaScreen Assays for Protein-Ligand and Protein-Protein Interaction Studies

Fluorescence Polarization (FP) and Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) are robust, high-throughput assay formats used to measure protein-ligand and protein-protein interactions. profacgen.comnih.gov They are essential tools for screening PROTAC libraries and optimizing candidates based on their ability to induce a ternary complex.

Detailed Research Findings: Fluorescence Polarization (FP) is based on the principle that when a small, fluorescently labeled molecule (a probe) is excited with polarized light, it tumbles rapidly in solution and emits depolarized light. profacgen.com When the probe binds to a larger protein, its tumbling slows, and the emitted light remains more polarized. In a PROTAC context, a fluorescently labeled thalidomide analog can be used as a probe for CRBN. A competition FP assay can then be run where unlabeled PROTACs, such as those derived from Thalidomide-5-NH-PEG4-NH4, compete with the probe for binding to CRBN, allowing for the determination of their binding affinity (IC_50_ or K_i_). nih.gov While useful for binary interactions, measuring ternary complex formation with FP is more complex and often involves titrating one protein into a pre-formed binary complex of the other protein and the fluorescently-labeled PROTAC. profacgen.com

AlphaScreen is a bead-based proximity assay that generates a luminescent signal when two different beads are brought close together. nih.govspringernature.comresearchgate.net To study a ternary complex, one protein (e.g., CRBN) is captured on a "Donor" bead and the other protein (e.g., the target) is captured on an "Acceptor" bead, often via affinity tags like His-tag or Biotin. nih.govresearchgate.net In the absence of a PROTAC, the beads are separate, and no signal is produced. When a PROTAC like one built from Thalidomide-5-NH-PEG4-NH4 is added, it bridges the two proteins, bringing the beads into proximity and generating a strong signal. revvity.com This method is highly sensitive and specific for detecting the complete ternary complex. revvity.com AlphaScreen assays typically produce a characteristic "hook effect" curve, where the signal increases with PROTAC concentration up to an optimal point, after which excess PROTAC saturates the proteins individually, forming binary complexes that prevent ternary bridging and cause the signal to decrease. revvity.compromega.com This assay is invaluable for rank-ordering PROTACs based on their efficacy in forming the crucial ternary intermediate. revvity.com

Computational Approaches in Thalidomide Derived Ligand Design and Optimization

Molecular Docking and Dynamics Simulations of Thalidomide-CRBN and Ternary Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for visualizing and analyzing the interactions between small molecules and proteins at an atomic level. In the context of thalidomide-based degraders, these techniques are essential for understanding the binding to the E3 ligase Cereblon (CRBN) and for predicting the structure and stability of the crucial ternary complex, which consists of the target protein, the degrader molecule, and the E3 ligase. cellgs.com

Molecular docking predicts the preferred orientation of a ligand when bound to a protein, forming a stable complex. For thalidomide (B1683933) derivatives, docking studies are used to analyze how the glutarimide (B196013) and phthalimide (B116566) rings interact with the CRBN binding pocket. nih.gov Crystal structures reveal that the glutarimide moiety embeds into a hydrophobic pocket defined by three key tryptophan residues in CRBN. nih.gov Docking simulations can computationally replicate this binding mode and are used to screen new thalidomide analogs, predicting how modifications to the core structure might affect CRBN binding affinity.

Once the binary complex (e.g., CRBN-thalidomide) is understood, these methods are extended to model the full ternary complex (Target-PROTAC-CRBN). This is significantly more complex due to the flexibility of the linker and the nature of the induced protein-protein interactions. nih.govacs.org MD simulations provide a dynamic view of the ternary complex over time, allowing researchers to assess its stability. biorxiv.org A stable ternary complex is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein. Computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energies, offering a quantitative measure of complex stability. biorxiv.org

| Complex | Calculated Binding Energy (kcal/mol) | Computational Method | Finding |

| CRBN-Thalidomide-CK1α | Favorable | MMPBSA | The molecular glue enhances the protein-protein interaction between CRBN and CK1α. biorxiv.org |

| DDB1-RC8-CDK12 | Favorable | MMPBSA | The molecular glue RC8 significantly enhances the interaction between the two proteins. biorxiv.org |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics in Degrader Design

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the design of thalidomide-based degraders, QSAR models are developed to predict properties like degradation potency (DC₅₀) or formation of the ternary complex based on the physicochemical properties and structural features of the molecules. nih.gov

Cheminformatics involves the use of computational methods to store, retrieve, and analyze chemical information. This is crucial for managing the large datasets generated during the design and testing of PROTAC libraries. These libraries can contain hundreds or thousands of compounds with variations in the thalidomide ligand, the linker, and the warhead. nih.gov

A typical QSAR workflow for a thalidomide-based degrader involves:

Data Collection: Assembling a dataset of related compounds with measured biological activity (e.g., DC₅₀ or IC₅₀ values).

Descriptor Calculation: For each molecule, calculating a set of numerical descriptors that represent its structural, electronic, and physicochemical properties. These can include molecular weight, logP (lipophilicity), number of hydrogen bond donors/acceptors, and more complex topological or 3D descriptors.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical model that links the descriptors to the observed activity.

Model Validation: Testing the model's predictive power on an external set of compounds not used in the model-building process.

These models can then be used to predict the activity of virtual compounds before they are synthesized, prioritizing the most promising candidates and saving significant time and resources. For instance, a QSAR model might reveal that for a particular target, a specific range of linker lengths or a certain degree of linker rigidity is correlated with higher degradation efficiency.

| QSAR Descriptors (Input) | Biological Activity (Output) | Application in Degrader Design |

| Linker Length, Linker Composition (e.g., PEG, alkyl), Molecular Weight, LogP | Degradation Potency (DC₅₀), Binding Affinity (Kd), Cell Permeability | Predicting the efficacy of new PROTAC designs and optimizing linker properties. |

| Topological Polar Surface Area (TPSA), Number of Rotatable Bonds | ADME Properties (Absorption, Distribution, Metabolism, Excretion) | Predicting drug-likeness and pharmacokinetic profiles of PROTACs. nih.govnih.gov |

| Electronic properties (e.g., partial charges), 3D Shape Descriptors | Ternary Complex Stability, Selectivity | Guiding the design of selective degraders and ensuring productive complex formation. |

Chemical Space Exploration for Novel Thalidomide-Based Ligands and Linkers

Chemical space refers to the vast, multidimensional space populated by all possible molecules. For thalidomide-based degraders, exploring this space means systematically investigating the impact of different E3 ligase ligands, linkers, and warheads. nih.gov Computational tools are essential for navigating this immense space to discover novel and effective degraders. dntb.gov.uaresearchgate.net

The traditional approach often relies on modifying existing thalidomide scaffolds like pomalidomide (B1683931) or lenalidomide (B1683929). researchgate.net However, computational methods enable a more expansive search. This involves creating large virtual libraries by combinatorially joining different molecular building blocks. For a thalidomide-based PROTAC, these blocks include:

CRBN Ligands: Starting with thalidomide, but exploring derivatives with different substituents on the phthalimide ring to alter neosubstrate specificity or improve binding. nih.gov

Linkers: Varying the composition (e.g., PEG, alkyl chains), length, and attachment points on the thalidomide core. explorationpub.comnih.gov The Thalidomide-5-NH-PEG4-NH4 structure is a prime example of a building block derived from such exploration, offering a specific length and type of linker (PEG4) for conjugation. medchemexpress.comsigmaaldrich.com

Warheads: Ligands that bind to the protein of interest.

By generating these vast virtual libraries, researchers can then use high-throughput virtual screening and other in-silico tools to filter and identify the most promising candidates for synthesis. This approach allows for the discovery of non-obvious structure-activity relationships and the identification of degraders with novel properties, potentially moving beyond the limitations of the initial thalidomide scaffold. nih.gov

| Building Block | Examples of Variation | Purpose of Exploration |

| E3 Ligand | Thalidomide, Pomalidomide, Lenalidomide, Novel derivatives | Modulate binding affinity to CRBN, alter neosubstrate profile. researchgate.net |

| Linker | Alkyl chains, PEG chains (e.g., PEG4), Alkynes, Piperazines | Optimize ternary complex formation, improve solubility and cell permeability. explorationpub.com |

| Warhead | Kinase inhibitors, Receptor antagonists, Binders for "undruggable" proteins | Target a specific protein of interest for degradation. |

Virtual Screening and In Silico Prediction of PROTAC Properties

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net In the context of thalidomide-based degraders, virtual screening can be applied at multiple stages. Initially, it can be used to screen for novel warheads against a target protein or to discover new ligands for CRBN. More powerfully, it can be used to screen entire PROTAC libraries for their ability to form a stable ternary complex. acs.orgacs.org

One advanced approach involves first docking the target protein and the E3 ligase together to predict favorable protein-protein interaction interfaces. acs.org Then, virtual PROTAC libraries are computationally "placed" into these interfaces to see which molecules can effectively bridge the two proteins and form a stable ternary complex. acs.org This structure-based virtual screening helps prioritize candidates that are geometrically and energetically capable of inducing protein degradation.

Beyond predicting binding and complex formation, in-silico tools are critical for predicting the drug-like properties of PROTACs. nih.gov Due to their high molecular weight, PROTACs often fall outside the traditional "rule of five" for oral bioavailability. Therefore, computational prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is vital. nih.gov Models can predict characteristics such as:

Solubility: The PEG linker in molecules like Thalidomide-5-NH-PEG4-NH4 is often included to improve aqueous solubility. explorationpub.com

Permeability: Predicting how well a large PROTAC molecule will cross cell membranes.

Metabolic Stability: Identifying potential sites on the molecule that are susceptible to metabolic breakdown. researchgate.net

By integrating these predictions early in the design phase, chemists can modify candidates to improve their pharmacokinetic profiles, increasing the likelihood of developing a successful drug.

| Computational Tool/Method | Purpose in Degrader Design | Example Application |

| Protein-Protein Docking | Predict favorable interfaces for ternary complex formation. | Identifying how CRBN and a target protein (e.g., a kinase) might interact. |

| PROTAC Docking | Fit virtual PROTACs into the predicted ternary complex interface. | Screening a library of linkers to find the optimal length and geometry. explorationpub.com |

| ADME Prediction Models | Forecast pharmacokinetic properties like solubility, permeability, and stability. | Evaluating a promising degrader candidate for potential liabilities before synthesis. nih.gov |

| AI/Machine Learning | Develop predictive models for degradation efficiency from molecular structure. | Creating a model that predicts the DC₅₀ of new PROTACs based on their descriptors. |

Advanced Research Methodologies and Applications of Thalidomide 5 Nh Peg4 Nh4 Hydrochloride

High-Throughput Screening (HTS) for Novel CRBN Ligands and Degrader Building Blocks

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. In the context of targeted protein degradation, HTS plays a pivotal role in identifying novel CRBN ligands and optimizing the building blocks of PROTACs, such as Thalidomide-5-NH-PEG4-NH4 (hydrochloride). nih.gov The development of robust HTS assays is crucial for accelerating the discovery of new therapeutic agents. nih.gov

A variety of HTS methodologies are employed to screen for effective CRBN binders and functional PROTACs. These techniques are designed to measure different aspects of the degradation process, from direct binding to the E3 ligase to the eventual degradation of the target protein.

Common HTS Platforms for PROTAC Discovery:

| HTS Method | Principle | Application in PROTAC Screening |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the proximity of two fluorescently labeled molecules. A fluorescently labeled CRBN and a fluorescent probe can be used to screen for compounds that displace the probe, indicating binding to CRBN. nih.gov | Screening for novel CRBN ligands; assessing the formation of the ternary complex (CRBN-PROTAC-Target Protein). nih.gov |

| Flow Cytometry | Can be adapted for high-throughput analysis of protein levels within cells. Cells are treated with a library of PROTACs, and the degradation of a fluorescently tagged target protein is measured. | Quantifying target protein degradation in a cellular context across a large number of compounds. |

| High-Content Imaging (HCI) | Utilizes automated microscopy and image analysis to assess cellular phenotypes, including protein expression and localization. | Unbiased screening to identify phenotypic signatures of PROTACs and potential off-target effects. nih.gov |

| DNA-Encoded Libraries (DEL) | A technology where vast libraries of compounds are each tagged with a unique DNA barcode. This allows for the simultaneous screening of millions or even billions of molecules against a target protein. nih.govdrugdiscoverynews.com | Efficient identification of novel small-molecule binders for either the target protein or the E3 ligase. |

Thalidomide-5-NH-PEG4-NH4 (hydrochloride) and similar derivatives are integral to these HTS workflows. broadpharm.commedkoo.com They can be used as reference compounds or as starting points for the synthesis of PROTAC libraries. The PEG4 linker in this molecule is particularly advantageous as it enhances aqueous solubility, a critical property for compounds used in biological assays. broadpharm.combroadpharm.com The terminal amine group provides a convenient attachment point for a wide variety of target-binding ligands, allowing for the rapid generation of diverse PROTAC libraries for HTS campaigns. medkoo.com

Cell-Based Target Engagement Assays for Cereblon E3 Ubiquitin Ligase Ligands

While biochemical assays are useful for determining direct binding affinity, cell-based target engagement assays are essential for confirming that a CRBN ligand can effectively interact with its target within the complex environment of a living cell. nih.govnih.gov These assays provide a more biologically relevant assessment of a ligand's potential, taking into account factors such as cell permeability and stability. nih.govnih.gov Thalidomide-5-NH-PEG4-NH4 (hydrochloride) serves as a key tool in the development and validation of such assays.

A common strategy for a cell-based target engagement assay involves a competitive binding format. In one such approach, a known PROTAC is used to induce the degradation of a specific target protein. The ability of a novel CRBN ligand, or a library of ligands, to compete with the PROTAC for binding to CRBN is then measured by a rescue of the target protein from degradation.

Example of a Cell-Based CRBN Target Engagement Assay Workflow:

System Setup: A cell line is chosen that expresses both CRBN and a target protein of interest. A well-characterized PROTAC that degrades this target is used as the tool compound.

Compound Treatment: Cells are pre-incubated with the test compound (e.g., a derivative of Thalidomide-5-NH-PEG4-NH4).

PROTAC Addition: The known PROTAC is then added to the cells.

Analysis: After an incubation period, the level of the target protein is quantified. If the test compound effectively engages CRBN, it will prevent the PROTAC from binding and thus inhibit the degradation of the target protein.

Key Parameters Measured in Cell-Based Target Engagement Assays:

| Parameter | Description |

| Target Protein Levels | Quantified by methods such as Western Blot, in-cell ELISA, or flow cytometry to determine the extent of degradation. nih.gov |

| IC50/EC50 Values | The concentration of the test ligand required to inhibit 50% of the PROTAC-induced degradation, providing a measure of its cellular potency. |

Proteomics-Based Approaches for Deconvoluting Degradation Targets

A crucial step in the development of PROTACs is to understand their selectivity. While designed to degrade a specific target protein, it is possible for a PROTAC to induce the degradation of other proteins, leading to off-target effects. Proteomics, the large-scale study of proteins, provides a powerful set of tools to comprehensively assess the on-target and off-target effects of protein degraders. chomixbio.comyoutube.com

Quantitative mass spectrometry-based proteomics is the primary method used to profile changes in the proteome following treatment with a PROTAC synthesized from a building block like Thalidomide-5-NH-PEG4-NH4. thermofisher.com By comparing the proteomes of treated and untreated cells, researchers can identify all proteins that are degraded.

Common Quantitative Proteomics Techniques for PROTAC Selectivity Profiling:

| Technique | Description |

| Tandem Mass Tag (TMT) Labeling | A method that allows for the relative quantification of proteins from multiple samples simultaneously. Peptides from different samples are labeled with isobaric tags, and upon fragmentation in the mass spectrometer, reporter ions are generated whose intensities correspond to the relative abundance of the peptide in each sample. chomixbio.com |

| Data-Independent Acquisition (DIA) | A mass spectrometry approach that systematically fragments all ions within a selected mass range, providing a comprehensive digital map of the proteome. This method is highly reproducible and allows for the quantification of thousands of proteins across multiple samples. thermofisher.com |

| Label-Free Quantification (LFQ) | This method compares the signal intensity of peptides between different mass spectrometry runs to determine relative protein abundance. It is a cost-effective method for proteome-wide analysis. thermofisher.com |

A novel concept that has emerged in this field is "Targeted degradomics (TGDO)," which combines the use of PROTAC probes with quantitative proteomics to identify the targets of bioactive molecules, such as natural products. nih.govscienceopen.com In this approach, a PROTAC is synthesized using a known E3 ligase ligand (like a thalidomide (B1683933) derivative) and the bioactive molecule of interest. The resulting PROTAC is then used to induce degradation, and proteomics is employed to identify the protein that is degraded, thus revealing the target of the natural product.

The use of well-defined building blocks like Thalidomide-5-NH-PEG4-NH4 (hydrochloride) is critical for these proteomics studies, as it allows for the systematic synthesis of PROTACs with consistent E3 ligase engagement, thereby enabling a clear interpretation of the resulting degradation profiles.

Development of Chemical Probes for CRBN-Mediated Pathways

Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, enabling the study of its biological function. In the context of CRBN, chemical probes are invaluable for elucidating the mechanisms of targeted protein degradation and for developing new assays. nih.govnih.gov Thalidomide-5-NH-PEG4-NH4 (hydrochloride) can serve as a scaffold for the creation of such probes.

A common strategy is to attach a reporter molecule, such as a fluorophore, to the CRBN ligand. The terminal amine of Thalidomide-5-NH-PEG4-NH4 is an ideal site for conjugation with a fluorescent dye. These fluorescently labeled thalidomide derivatives can then be used in a variety of applications.

Applications of CRBN Chemical Probes:

| Probe Application | Description | Example |

| Binding Assays | Fluorescent probes are essential for developing high-sensitivity binding assays, such as fluorescence polarization (FP) and TR-FRET, to screen for and characterize new CRBN ligands. nih.govnih.gov | A BODIPY FL-conjugated thalidomide has been developed as a high-affinity fluorescent probe for CRBN, enabling a highly sensitive TR-FRET assay. nih.govnih.gov |

| Cellular Imaging | Fluorescent probes can be used to visualize the subcellular localization of CRBN and to track the formation of the ternary complex in living cells. | Not specifically found in search results, but a logical extension of the technology. |

| Target Identification | Affinity-based probes, where the CRBN ligand is attached to a solid support (e.g., beads), can be used to pull down CRBN and its associated proteins from cell lysates, helping to identify novel interacting partners. | Not specifically found in search results, but a common biochemical technique. |

The development of high-affinity and selective chemical probes is a continuous effort in the field. The modular nature of compounds like Thalidomide-5-NH-PEG4-NH4 (hydrochloride) facilitates the exploration of different linkers and attachment points, which can significantly impact the properties of the resulting probe. nih.gov By creating a toolbox of well-characterized CRBN probes, researchers can gain deeper insights into the intricate biology of CRBN-mediated protein degradation and accelerate the development of the next generation of degraders. nih.gov

Future Perspectives in Thalidomide Derived Ligand Research

Rational Design and Engineering of Next-Generation CRBN Binders with Enhanced Properties

The development of PROTACs and molecular glues has been heavily reliant on immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931) to engage CRBN. researchgate.netmdpi.combiorxiv.org However, these established binders have limitations, including inherent chemical instability and the induction of off-target degradation of endogenous neosubstrates like IKZF1 and IKZF3, which can lead to safety concerns. researchgate.netbiorxiv.orgacs.orgacs.org To overcome these challenges, significant research is focused on the rational design of novel CRBN binders with improved affinity, selectivity, and drug-like properties.

A key strategy involves modifying the core IMiD scaffold. Researchers are exploring alternatives to the traditional phthalimide (B116566) ring to enhance chemical stability and modulate the neosubstrate profile. acs.org For example, phenyl glutarimides and anilino glutarimides have been developed as alternative scaffolds that retain CRBN affinity with improved stability and solubility. acs.org Another innovative approach has been the development of phenyl dihydrouracil (B119008) derivatives, which are more resistant to hydrolytic degradation and avoid racemization issues common with IMiD-based compounds. acs.org Computational methods and structural biology are crucial in this process, providing insights into the binding modes of these new scaffolds. nih.gov Crystallographic studies of hydrolyzed metabolites of thalidomide derivatives have guided the design of minimalistic CRBN effectors, moving beyond the traditional thalidomide scaffold. nih.gov

Furthermore, high-throughput screening of extensive compound libraries is being used to identify entirely new chemical classes of CRBN binders. researchgate.netbiorxiv.orgbiorxiv.org To facilitate these large-scale screening efforts, engineered CRBN protein constructs have been developed that can be cost-effectively produced in E. coli without the need for co-expression with its partner protein DDB1, which was a significant bottleneck. researchgate.netbiorxiv.orgdntb.gov.ua These optimized assays, coupled with focused libraries, have led to the discovery of novel binders, such as sulfonamide derivatives and indazole scaffolds, that exhibit high potency and favorable drug-like properties, offering new starting points for next-generation PROTACs. biorxiv.org These efforts aim to create a new generation of CRBN-based degraders that are not only potent but also safer and more specific. biorxiv.orgresearchgate.net

| Feature | Traditional IMiD Binders (e.g., Thalidomide) | Next-Generation CRBN Binders |

| Scaffold | Phthalimide glutarimide (B196013) | Phenyl glutarimides, Phenyl dihydrouracils, Indazoles, Sulfonamides. acs.orgbiorxiv.org |

| Stability | Prone to hydrolytic degradation and racemization. acs.org | Enhanced chemical and metabolic stability. acs.org |

| Selectivity | Induces degradation of known neosubstrates (e.g., IKZF1/3, SALL4). acs.orgacs.org | Designed to have a more favorable and selective neosubstrate profile. acs.org |

| Discovery | Based on thalidomide and its analogues. | Identified through rational design, structural biology, and high-throughput screening. researchgate.netnih.gov |

Innovation in Linker Chemistry for Modulating PROTAC Efficacy and Selectivity

Alkyl and polyethylene (B3416737) glycol (PEG) chains are the most common motifs used in PROTAC linkers due to their synthetic accessibility and the ease with which their length can be tuned. nih.govbiochempeg.com PEG linkers, as seen in Thalidomide-5-NH-PEG4-NH4, are particularly prevalent, with statistics showing their use in over half of reported PROTACs. biochempeg.com The inclusion of PEG motifs can increase the water solubility and cell permeability of the PROTAC, which can improve its pharmacokinetic properties. biochempeg.comjenkemusa.comprecisepeg.com The length of the linker is a key parameter to optimize; a linker that is too short may cause steric clashes preventing ternary complex formation, while one that is too long may not effectively bring the two proteins into proximity. explorationpub.com Studies have shown that even single-unit changes in PEG linker length can abolish or induce selective degradation of different protein isoforms. nih.gov

Recent innovations are moving beyond simple alkyl and PEG chains to incorporate more rigid or functional elements to better control the PROTAC's properties. nih.govprecisepeg.com These include:

Rigid Linkers: Incorporating structures like piperazine/piperidine rings, alkynes, or triazoles can add rigidity. nih.govprecisepeg.com This can help pre-organize the PROTAC into a conformation favorable for ternary complex formation, improving stability and potency. Triazole moieties, often formed via "click chemistry," are metabolically stable and widely used. nih.govprecisepeg.com

Conformationally Restricted Linkers: Macrocyclization of the linker has been shown to improve selectivity for degrading specific homologous proteins. nih.govacs.org

Photo-switchable Linkers: The integration of photosensitive groups like azobenzene (B91143) allows for spatiotemporal control of PROTAC activity. explorationpub.com The linker can be switched between active and inactive isomeric states using light of specific wavelengths.

The choice of linker attachment points on both the warhead and the E3 ligase ligand is also critical. nih.govnih.gov Different attachment sites can lead to distinct ternary complex conformations, resulting in significant differences in degradation selectivity, even for closely related proteins like the p38 MAPK family. nih.gov Ultimately, the rational design of linkers, often aided by computational modeling, is essential for developing potent and selective PROTACs. nih.govrsc.org

| Linker Type | Common Motifs | Key Properties & Impact on PROTACs |

| Flexible Linkers | Alkyl chains, Polyethylene Glycol (PEG) | Most common; synthetically accessible; tuneable length; PEG improves solubility and permeability. nih.govbiochempeg.comjenkemusa.com |

| Rigid Linkers | Piperazine, Piperidine, Alkynes, Triazoles | Reduces conformational flexibility, potentially improving ternary complex stability and selectivity. nih.govprecisepeg.com |

| "Clickable" Linkers | Triazoles (from alkyne-azide cycloaddition) | Facilitates rapid and convergent synthesis of PROTAC libraries; metabolically stable. nih.gov |

| Innovative Linkers | Azobenzenes (photo-switchable), Macrocycles | Enables external control over activity (light); can enhance selectivity through conformational constraint. nih.gov |

Expanding the Repertoire of E3 Ligases in PROTAC Technology Beyond CRBN for Broadened Applicability

While CRBN and von Hippel-Lindau (VHL) have been the workhorses of PROTAC development, they represent just two of the over 600 known E3 ligases in human cells. nih.govresearchgate.net This heavy reliance on a limited set of E3 ligases presents several challenges. researchgate.net Firstly, since CRBN and VHL are expressed ubiquitously throughout the body, PROTACs that recruit them can lead to on-target degradation in healthy tissues, causing potential toxicity. researchgate.nettandfonline.com Secondly, resistance to CRBN or VHL-based PROTACs can emerge, limiting their long-term therapeutic efficacy. nih.govnih.gov

To overcome these limitations and unlock the full potential of targeted protein degradation, a major goal in the field is to expand the toolbox of available E3 ligases. nih.govtandfonline.com Recruiting alternative E3 ligases could offer several advantages:

Tissue-Specific Degradation: Many E3 ligases are expressed in a tissue-specific manner. By developing ligands for these ligases, it may be possible to design PROTACs that degrade target proteins only in specific cells or organs, thereby increasing the therapeutic window and reducing side effects. researchgate.nettandfonline.com

Overcoming Resistance: Having a diverse panel of E3 ligases would provide alternative degradation pathways if resistance to CRBN or VHL-based therapies develops. nih.gov

Expanding the Degradable Proteome: Some target proteins may not form a productive ternary complex with CRBN or VHL but may be amenable to degradation by another E3 ligase. researchgate.net

Identifying ligands for new E3 ligases is a significant challenge, as many lack deep, "drug-like" binding pockets. nih.gov However, various strategies are being employed, including phenotypic screens, genome-scale CRISPR screens, and advanced proteomics, to discover novel E3 ligase-ligand pairs. tandfonline.comin-part.com Efforts have already identified ligands for other E3 ligases such as MDM2 and IAPs, although their application in PROTAC design is less developed than for CRBN and VHL. researchgate.net Researchers have systematically characterized the landscape of E3 ligases, analyzing factors like expression patterns and ligandability, to identify the most promising new candidates for TPD. researcher.lifemssm.edu This expansion of the E3 ligase toolbox is crucial for broadening the applicability of PROTAC technology to a wider range of diseases and targets. tandfonline.comnih.govtwistbioscience.com

| E3 Ligase | Status in TPD | Rationale for Use |

| CRBN & VHL | Most commonly used; multiple PROTACs in clinical trials. nih.govresearchgate.net | Well-characterized with known small molecule ligands. nih.gov |

| IAPs (cIAP1, XIAP) | Explored in preclinical PROTACs. nih.gov | Ligands available; potential for synergistic activity in cancer. |

| MDM2 | Explored in preclinical PROTACs. nih.gov | Opportunity to create dual-function molecules that both degrade a target and stabilize p53. nih.gov |

| Novel/Tissue-Specific Ligases | Active area of discovery research. tandfonline.comin-part.com | Potential for tissue-selective degradation, overcoming resistance, and expanding the scope of TPD. researchgate.nettandfonline.com |

Exploring Synergistic Modalities with Targeted Protein Degradation Strategies

The unique, event-driven mechanism of PROTACs makes them well-suited for combination with other therapeutic modalities to achieve synergistic effects and overcome drug resistance. mdpi.comresearchgate.net Rather than simply inhibiting a protein's function, PROTACs eliminate the entire protein scaffold, which can prevent non-enzymatic functions and resistance mechanisms that plague traditional inhibitors. youtube.com

One of the most explored combinations is with kinase inhibitors. PROTACs can be designed to selectively degrade a specific kinase, overcoming the lack of selectivity often seen with inhibitors that target the highly conserved ATP binding site. nih.gov For example, a PROTAC derived from a multi-kinase inhibitor was shown to selectively degrade CDK9, despite the parent inhibitor binding to several kinases. nih.gov Furthermore, combining a PROTAC that degrades an anti-apoptotic protein like Bcl-xL with a traditional inhibitor can sensitize cancer cells to therapy. mdpi.com Clinical trials are already evaluating combinations of PROTACs with other targeted agents, such as CDK4/6 inhibitors in breast cancer. drugdiscoverynews.com

Beyond small molecule inhibitors, TPD is being integrated with other advanced therapeutic platforms:

Antibody-Drug Conjugates (ADCs): The concept is being adapted to create "Degrader-Antibody Conjugates" (DACs) or "PROTAC-Antibody Conjugates". nih.gov In this approach, a PROTAC is conjugated to an antibody that targets a specific cell-surface receptor, allowing for the targeted delivery of the degrader to cancer cells and improving tissue specificity. nih.gov

Immunotherapy: Targeted protein degradation can be combined with immunotherapy to enhance anti-tumor responses. acs.org For instance, degrading key proteins involved in tumor growth can make cancer cells more visible to the immune system or remove proteins that suppress immune function. acs.org

Dual-Targeting PROTACs: Researchers are designing single molecules capable of degrading two distinct disease-relevant proteins simultaneously, which could be a powerful strategy for complex diseases or for preventing the emergence of resistance. acs.org

These synergistic strategies aim to create more effective and durable treatments by attacking disease from multiple angles, combining the potent protein-elimination capability of PROTACs with the mechanisms of other established and emerging therapies. nih.govnih.gov

Q & A

Q. What is the structural rationale behind the PEG4 linker and terminal amine in Thalidomide-5-NH-PEG4-NH4 (hydrochloride)?

The PEG4 linker enhances aqueous solubility and provides spatial flexibility to optimize interactions between the cereblon E3 ligase ligand (thalidomide moiety) and target proteins in PROTAC applications. The terminal amine facilitates conjugation with warhead molecules via carbodiimide or click chemistry. Structural integrity is maintained by the amide bond between thalidomide and PEG4, while the hydrochloride salt improves stability .

Q. What analytical techniques are recommended for characterizing the purity and identity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (e.g., 207 nm) is standard for assessing purity (>95%). Mass spectrometry (MS) and nuclear magnetic resonance (NMR) (¹H/¹³C) confirm molecular identity. For quantitation, prepare a calibration curve using a certified reference standard (1–10 µg/mL range) and validate with triplicate measurements .

Q. How should this compound be stored to maintain stability, and what are the consequences of improper handling?

Store lyophilized powder at -20°C in airtight, light-protected containers. Prepare stock solutions in anhydrous DMSO or water, aliquot into single-use vials, and avoid >3 freeze-thaw cycles. Improper storage (e.g., exposure to moisture or repeated thawing) can lead to hydrolysis of the amide bond or PEG linker degradation, compromising reactivity .

Advanced Research Questions

Q. How can researchers address discrepancies in solubility data between theoretical predictions and experimental observations for this compound?

Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers. If solubility conflicts arise, pre-saturate solvents with nitrogen to reduce oxidation or test co-solvents (e.g., 10% PEG-400 in PBS). Validate solubility empirically across pH 6–8 and temperatures (4–37°C), as PEG4’s solubility is pH- and temperature-sensitive .

Q. What methodological considerations are critical when designing PROTAC molecules using this compound as a cereblon ligand?

Optimize linker length by comparing PEG4 with shorter (PEG2) or longer (PEG6) variants to balance ternary complex formation and proteasomal recruitment. Use surface plasmon resonance (SPR) to quantify cereblon binding affinity (KD) and cellular assays (e.g., Western blot) to monitor target protein degradation kinetics. Include negative controls with inactive thalidomide analogs to confirm PROTAC specificity .

Q. What strategies are recommended to verify the compound’s stability in aqueous and organic solvents during long-term experiments?

Conduct accelerated stability studies: Incubate aliquots at 4°C, 25°C, and -20°C for 1–4 weeks. Monitor degradation via HPLC-MS every 7 days. For organic solvents (e.g., DMF, DMSO), test anhydrous vs. hydrated conditions. If decomposition exceeds 10%, use freshly prepared solutions or switch to stabilizers like 0.1% BSA in aqueous buffers .

Q. How can batch-to-batch variability in the compound’s end-group substitution rate (>95%) impact experimental reproducibility, and how can this be mitigated?

Variability in amine substitution can alter conjugation efficiency with warheads. Pre-screen batches via quantitative ninhydrin assays or MALDI-TOF MS to confirm substitution rates. Normalize molar ratios during PROTAC synthesis and include batch-specific controls in degradation assays .

Q. What orthogonal validation approaches are necessary to confirm target protein degradation efficiency when using this compound in PROTAC systems?

Combine cellular thermal shift assays (CETSA) to confirm target engagement with immunofluorescence for sublocalization changes. Use CRISPR knockouts of cereblon or proteasome inhibitors (e.g., MG-132) to validate mechanism-specific degradation. Cross-validate with label-free quantitative proteomics to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products